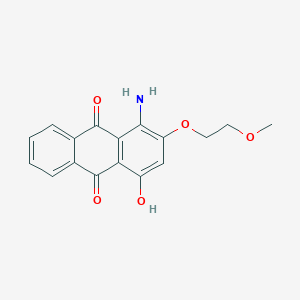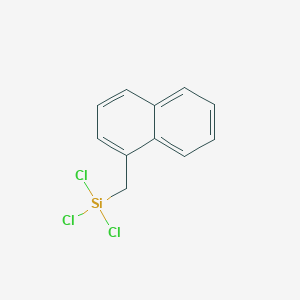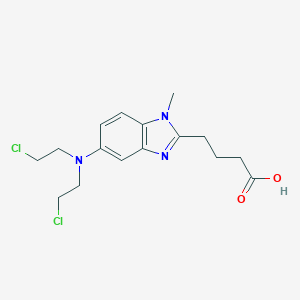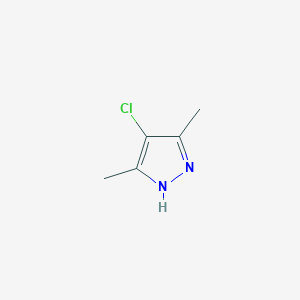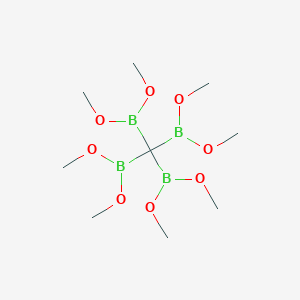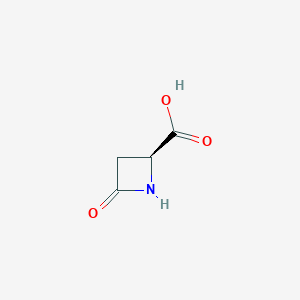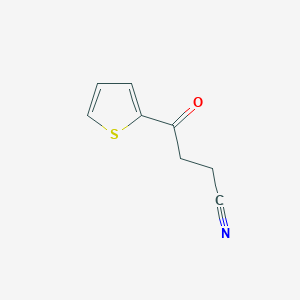![molecular formula C27H15N B091711 Benzo[a]phenaleno[1,9-hi]acridine CAS No. 190-07-8](/img/structure/B91711.png)
Benzo[a]phenaleno[1,9-hi]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]phenaleno[1,9-hi]acridine (BPA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use as a fluorescent probe for DNA sequencing and detection. BPA is a planar molecule that contains a fused benzene and acridine ring system, and is known for its high quantum yield and excellent photostability.
Wirkmechanismus
Benzo[a]phenaleno[1,9-hi]acridine binds selectively to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. This binding can cause structural changes in the DNA that can lead to apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Benzo[a]phenaleno[1,9-hi]acridine has been shown to induce apoptosis in cancer cells by causing DNA damage and inhibiting the activity of topoisomerase II. It has also been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria. Benzo[a]phenaleno[1,9-hi]acridine has been found to be toxic to aquatic organisms, and can accumulate in the environment due to its persistence and lipophilicity.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo[a]phenaleno[1,9-hi]acridine has several advantages for lab experiments, including its high quantum yield and excellent photostability, which make it an ideal fluorescent probe for DNA sequencing and detection. However, Benzo[a]phenaleno[1,9-hi]acridine is also known for its toxicity and persistence, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Benzo[a]phenaleno[1,9-hi]acridine, including the development of new synthesis methods to improve yield and reduce toxicity, the investigation of its potential use in cancer diagnosis and treatment, and the study of its environmental fate and toxicity. Additionally, the use of Benzo[a]phenaleno[1,9-hi]acridine as a model compound for the study of PAH metabolism and toxicity may lead to the development of new strategies for the remediation of contaminated sites.
Synthesemethoden
The synthesis of Benzo[a]phenaleno[1,9-hi]acridine involves the condensation of 9-phenanthrenecarboxaldehyde with 1-naphthylamine in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting product is then oxidized with potassium permanganate to yield Benzo[a]phenaleno[1,9-hi]acridine. The yield of Benzo[a]phenaleno[1,9-hi]acridine can be improved by using a solvent mixture of acetic acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
Benzo[a]phenaleno[1,9-hi]acridine has been used as a fluorescent probe for DNA sequencing and detection due to its high quantum yield and excellent photostability. It has also been studied for its potential use in cancer diagnosis and treatment, as it has been shown to selectively bind to DNA and induce apoptosis in cancer cells. Benzo[a]phenaleno[1,9-hi]acridine has also been used as a model compound for the study of PAH metabolism and toxicity.
Eigenschaften
CAS-Nummer |
190-07-8 |
|---|---|
Produktname |
Benzo[a]phenaleno[1,9-hi]acridine |
Molekularformel |
C27H15N |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-azaheptacyclo[18.6.2.02,15.04,13.07,12.017,27.024,28]octacosa-1(27),2,4(13),5,7,9,11,14,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-21-16(4-1)11-13-24-23(21)15-20-14-19-9-8-17-5-3-6-18-10-12-22(27(20)28-24)26(19)25(17)18/h1-15H |
InChI-Schlüssel |
PMWBXWGVEXJWEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=C5C=CC6=C7C5=C(C4=N3)C=CC7=CC=C6 |
Andere CAS-Nummern |
190-07-8 |
Synonyme |
Benzo[a]phenaleno[1,9-hi]acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



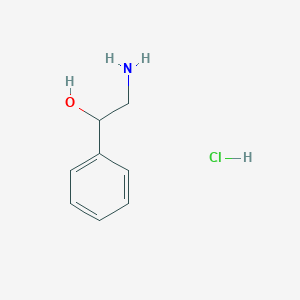
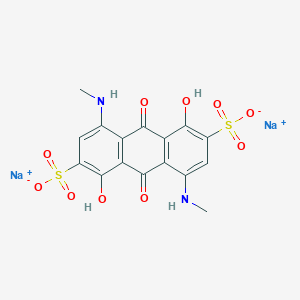
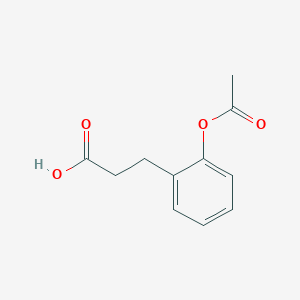
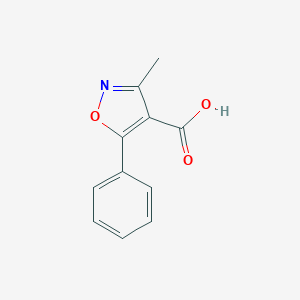
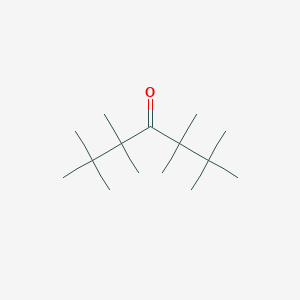
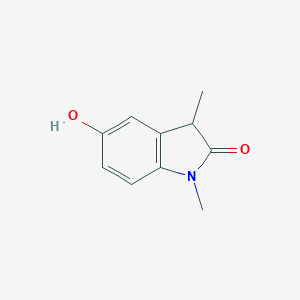
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
